5-Ethenyl-2-nitropyridine
Overview
Description
5-Ethenyl-2-nitropyridine is a chemical compound with the CAS Number: 125889-39-6. It has a molecular weight of 150.14 . It is typically stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is usually in powder form .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular structure of 5-Ethenyl-2-nitropyridine is represented by the InChI Code: 1S/C7H6N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h2-5H,1H2 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
5-Ethenyl-2-nitropyridine is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 150.14 .Scientific Research Applications
Chemical Properties and Storage
5-Ethenyl-2-nitropyridine has a molecular weight of 150.14 and is stored at a temperature of 4°C . It is available in a powder form .
Synthesis and Structure
5-Ethenyl-2-nitropyridine can be used in the synthesis of complex structures. For instance, it has been used in the synthesis of a supramolecular cocrystal of 2-amino-5-nitropyridine with 2,4-dinitrophenol . This cocrystal was grown using the slow evaporation solution growth technique .
Crystallography
The crystal structure of the cocrystal synthesized from 2-amino-5-nitropyridine and 2,4-dinitrophenol was elucidated using single-crystal X-ray diffraction analysis . The cocrystal belongs to a monoclinic system with a centrosymmetric space group P2 1 / n .
Spectroscopy
The functional groups present in the molecule were identified using FT-IR analysis . Additionally, the band gap energy was estimated using diffuse reflectance data by applying the Kubelka–Munk algorithm .
Thermal Analysis
The thermal stability of the compound was investigated using TG–DTA analysis . This provides valuable information about the compound’s stability under different temperature conditions.
Computational Studies
Theoretical calculations were performed using the density functional theory method to derive the dipole moment and hyperpolarizability . The high value of first-order molecular hyperpolarizability (β) suggests that it is a potential microlevel NLO candidate .
Safety and Hazards
5-Ethenyl-2-nitropyridine is classified under the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The synthesis of unsymmetrical 5-nitro-6-phenylpyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction significantly shortened the overall reaction time, decreased the number of steps, and improved the yield . This topic is aligned with the overall concept of green chemistry as one of the promising future directions in advanced chemical research .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 5-ethenyl-2-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Nitropyridines, in general, are known to undergo various reactions, including electrophilic aromatic substitution . .
properties
IUPAC Name |
5-ethenyl-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCBXYKWOQWDLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559664 | |
Record name | 5-Ethenyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenyl-2-nitropyridine | |
CAS RN |
125889-39-6 | |
Record name | 5-Ethenyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethenyl-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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